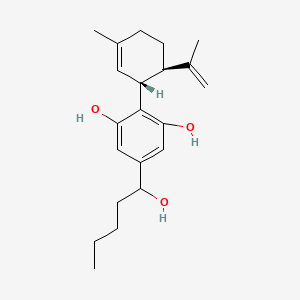
1''-Hydroxycannabidiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1''-hydroxycannabidiol is a hydroxy-cannabidiol that is cannabidiol in which one of the two hydrogens at position 1 of the pentyl chain has been replaced by a hydroxy group. It is a metabolite of cannabidiol by human liver microsomes, produced particularly by CYP1A. It has a role as a human xenobiotic metabolite. It is a hydroxy-cannabidiol, an olefinic compound, a member of resorcinols and a secondary alcohol.
Applications De Recherche Scientifique
Synthesis and Pharmacological Effects
1''-Hydroxycannabidiol, a primary metabolite of cannabidiol (CBD), has been synthesized for research purposes. Tchilibon and Mechoulam (2000) achieved the first total synthesis of 7-hydroxycannabidiol, a metabolite of CBD, indicating its potential in pharmacological studies (Tchilibon & Mechoulam, 2000).
Therapeutic Applications in Epilepsy
Recent studies have explored the role of CBD and its metabolites in treating epilepsy. Malaca et al. (2021) developed a method for evaluating CBD and its metabolites in serum samples, which is crucial for therapeutic drug monitoring in the clinical management of patients with resistant epilepsy (Malaca et al., 2021).
Analytical Method Development for CBD and Metabolites
Kevin et al. (2020) established a method for quantifying CBD, THC, and their major phase I metabolites in human plasma. This methodology is pivotal for clinical trials involving CBD, providing insights into treatment adherence and pharmacokinetics (Kevin et al., 2020).
Chemogenomics-Knowledgebase Network Analysis
Bian et al. (2018) utilized chemogenomics-knowledgebase systems pharmacology analysis to identify potential targets, signaling pathways, and disease associations of CBD. This comprehensive approach aids in understanding CBD's therapeutic mechanisms at the molecular level (Bian et al., 2018).
Interaction with Receptors and Enzymes
Bisogno et al. (2001) investigated CBD's interaction with vanilloid receptors and proteins that inactivate anandamide. This research helps in understanding the pharmacological effects of CBD and its analogues (Bisogno et al., 2001).
Translational Research in Neuropsychiatry
Crippa et al. (2018) reviewed the experimental and clinical use of CBD in neuropsychiatry, highlighting its anxiolytic, antipsychotic, and neuroprotective properties. The review emphasizes CBD's potential in treating various neurological and psychiatric disorders (Crippa et al., 2018).
Cannabidiol's Role in Cancer Research
Seltzer et al. (2020) discussed CBD's potential as an anti-cancer drug, focusing on its mechanism of action and its applications in cancer therapy. This research underscores the growing interest in CBD's therapeutic benefits in oncology (Seltzer et al., 2020).
Propriétés
Nom du produit |
1''-Hydroxycannabidiol |
|---|---|
Formule moléculaire |
C₂₁H₃₀O₃ |
Poids moléculaire |
330.46 |
Nom IUPAC |
5-(1-hydroxypentyl)-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol |
InChI |
InChI=1S/C21H30O3/c1-5-6-7-18(22)15-11-19(23)21(20(24)12-15)17-10-14(4)8-9-16(17)13(2)3/h10-12,16-18,22-24H,2,5-9H2,1,3-4H3/t16-,17+,18?/m0/s1 |
SMILES |
CCCCC(C1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



